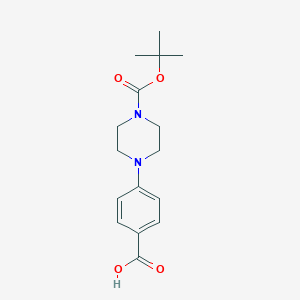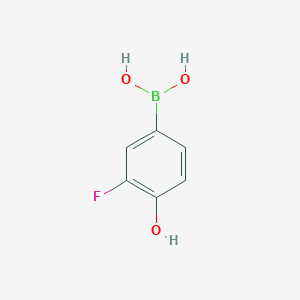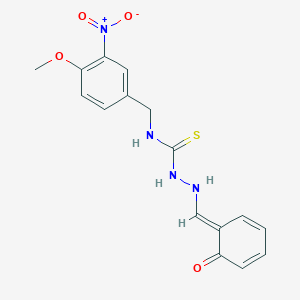
6-苯氧基烟醛
描述
Synthesis Analysis
The synthesis of compounds related to 6-Phenoxynicotinaldehyde involves several chemical reactions, starting with basic building blocks and progressing through various intermediates. For instance, derivatives of phenoxynicotinaldehyde can be synthesized through reactions involving chloro-benzene derivatives and substituted aldehydes in the presence of copper metal as a catalyst, leading to corresponding substituted chalcone derivatives (Dave, Patel, Nimavat, Vyas, & Patel, 2013). This method showcases the versatility and complexity of the synthetic pathways employed in accessing this class of compounds.
Molecular Structure Analysis
The molecular structure of phenoxynicotinaldehyde derivatives is characterized using various analytical techniques, such as NMR Spectroscopy and X-ray crystallography. These analyses provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions within these compounds. For example, 6-Methoxy-2-[(E)-phenyliminomethyl]-phenol, a compound related to 6-Phenoxynicotinaldehyde, has been studied using X-ray diffraction, revealing its crystalline structure and molecular arrangement (K M, Madan, B C, & R, 2019).
Chemical Reactions and Properties
6-Phenoxynicotinaldehyde and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. These reactions include condensation, Mannich reactions, and others, leading to a wide array of products with diverse chemical properties. The study of these reactions is crucial for understanding the chemical behavior of these compounds and their potential applications in synthesis and medicinal chemistry.
Physical Properties Analysis
The physical properties of 6-Phenoxynicotinaldehyde derivatives, such as melting points, boiling points, solubility, and crystal structure, are essential for their characterization and application. Techniques such as spectroscopy and crystallography provide valuable data on these properties, aiding in the identification and utilization of these compounds in various chemical contexts.
Chemical Properties Analysis
The chemical properties of 6-Phenoxynicotinaldehyde, including its reactivity, stability, and interaction with other chemical entities, are fundamental aspects of its study. These properties are influenced by the compound's molecular structure and electronic configuration, dictating its role in chemical reactions and its potential utility in the development of new chemical entities.
科学研究应用
酚类曼尼希碱衍生物:已经合成出新型的酚类曼尼希碱衍生物,并评估了它们对 α-糖苷酶和乙酰胆碱酯酶的抑制特性。这些化合物显示出有希望的生物活性,表明在治疗阿尔茨海默病和糖尿病等疾病中具有潜在应用 (Tokalı 等,2021 年)。
水等离子体中苯酚的分解机理:一项关于大气压下水等离子体中高浓度苯酚溶液分解机理的研究提供了对苯酚和其他有机化合物去除效率的见解。这项研究可能对酚类化合物的环境处理产生影响 (Narengerile 等,2011 年)。
用于分析酚类醛的高效液相色谱法:一种用于测定白兰地中酚醛的经验证的 HPLC 方法可能与分析不同基质中的类似化合物有关。该方法有可能适用于 6-苯氧基烟醛分析 (Canas 等,2003 年)。
以异烟酸为双重和生物有机催化剂合成吡喃并吡唑:通过涉及芳基醛的缩合反应合成吡喃并吡唑,证明了异烟酸作为催化剂的用途。这一过程可能为涉及类似酚类醛的合成途径提供见解 (Zolfigol 等,2013 年)。
属性
IUPAC Name |
6-phenoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPOQXNWJNVZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380132 | |
| Record name | 6-Phenoxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenoxynicotinaldehyde | |
CAS RN |
173282-69-4 | |
| Record name | 6-Phenoxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

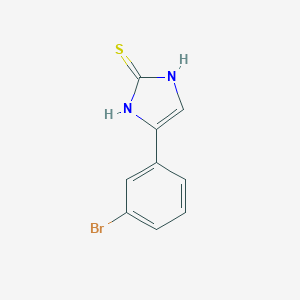

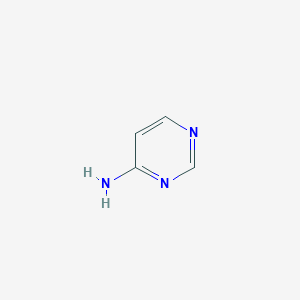
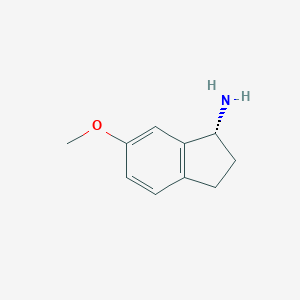
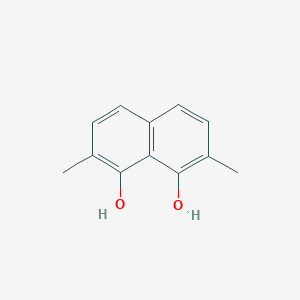
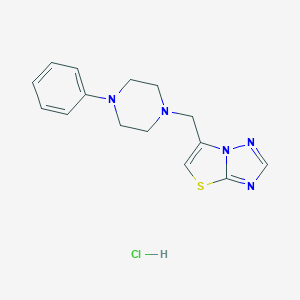

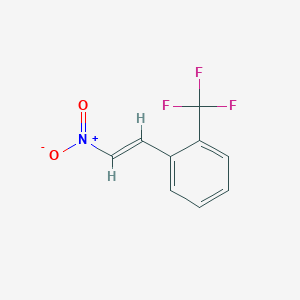
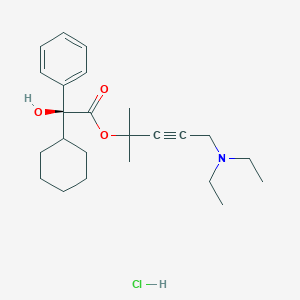
![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)
